molecular formula C11H20O4 B1508360 methyl 2,2-dimethyl-3-(tetrahydro-2H-pyran-2-yloxy)propanoate

methyl 2,2-dimethyl-3-(tetrahydro-2H-pyran-2-yloxy)propanoate

Cat. No. B1508360
M. Wt: 216.27 g/mol
InChI Key: SULLSHBLURKNMG-UHFFFAOYSA-N
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Patent
US08513234B2

Procedure details

To a stirred mixture of hydroxypivalic acid methyl ester (50.0 g, 378 mmol) and p-toluenesulfonic acid monohydrate (1.439 g, 7.57 mmol) in 250 mL of methyl-tert-butylether was added dihydropyran (48.1 mL, 568 mmol) slowly with cooling. The mixture was stirred at room temperature overnight, 50 mL of saturated NaHCO3 added and the mixture shaken and separated. The organic layer dried over MgSO4 and concentrated. Purification of the residue by flash chromatography using 330 g column, 0%-5% ethyl acetate in hexane gave methyl 2,2-dimethyl-3-(tetrahydro-2H-pyran-2-yloxy)propanoate as a clear oil: 1H NMR (400 MHz, CDCl3) δ 4.5 (s, 1H), 3.8-3.6 (m, 2H), 3.6 (m, 3H), 3.4 (s, 1H), 3.25 (m, 1H), 1.7 (m, 1H), 1.6-1.18 (m, 5H), 1.05 (m, 6H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1.439 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
48.1 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:9])[C:4]([CH3:8])([CH3:7])[CH2:5][OH:6].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[O:22]1[CH:27]=[CH:26][CH2:25][CH2:24][CH2:23]1.C([O-])(O)=O.[Na+]>COC(C)(C)C>[CH3:7][C:4]([CH3:8])([CH2:5][O:6][CH:23]1[CH2:24][CH2:25][CH2:26][CH2:27][O:22]1)[C:3]([O:2][CH3:1])=[O:9] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
COC(C(CO)(C)C)=O
Name
Quantity
1.439 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
250 mL
Type
solvent
Smiles
COC(C)(C)C
Step Two
Name
Quantity
48.1 mL
Type
reactant
Smiles
O1CCCC=C1
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
STIRRING
Type
STIRRING
Details
the mixture shaken
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(C(=O)OC)(COC1OCCCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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